molecular formula C10H7Cl2F3O3 B13002232 2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid

2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid

Katalognummer: B13002232
Molekulargewicht: 303.06 g/mol
InChI-Schlüssel: SDHZUCHJDTVHGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of dichlorophenyl and trifluoroethoxy groups attached to an acetic acid moiety. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 3,4-dichlorophenol with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.

    Substitution: The presence of halogens in the compound allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid stands out due to its trifluoroethoxy group, which imparts unique chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable for applications requiring robust and versatile compounds.

Eigenschaften

Molekularformel

C10H7Cl2F3O3

Molekulargewicht

303.06 g/mol

IUPAC-Name

2-[1-(3,4-dichlorophenyl)-2,2,2-trifluoroethoxy]acetic acid

InChI

InChI=1S/C10H7Cl2F3O3/c11-6-2-1-5(3-7(6)12)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17)

InChI-Schlüssel

SDHZUCHJDTVHGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)OCC(=O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.